Midostaurin (also known as PKC412) is a semi-synthetic derivative of the natural product staurosporine, originally isolated from the bacterium Streptomyces staurosporeus []. It is classified as an indolocarbazole alkaloid [] and is recognized as a multi-targeted kinase inhibitor, demonstrating activity against a broad spectrum of kinases [, ]. In scientific research, midostaurin serves as a valuable tool for investigating cellular signaling pathways, particularly those involving kinases, and exploring its potential therapeutic implications in various disease models, including cancer and mastocytosis.
Midostaurin is an indolocarbazole alkaloid characterized by a fused indole and carbazole ring system []. The presence of multiple nitrogen atoms and aromatic rings contributes to its ability to interact with the active sites of kinases. Specific structural features, such as the N-benzoyl group, may influence its kinase selectivity profile.
Midostaurin exerts its biological effects through the inhibition of multiple kinases [, ]. Its primary mechanism of action involves competing with ATP for binding to the active site of target kinases []. By blocking ATP binding, midostaurin prevents kinase-mediated phosphorylation, disrupting downstream signaling pathways involved in cell proliferation, survival, and other cellular processes. The multi-targeted nature of midostaurin contributes to its broad-spectrum activity against various kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, Protein Kinase C (PKC) isoforms, and Aurora Kinase A (AKA) [, , , , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: